molecular formula C20H18N4O3S3 B3003466 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 361171-23-5

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B3003466
CAS No.: 361171-23-5
M. Wt: 458.57
InChI Key: VXXKJVQVKYPFKD-UHFFFAOYSA-N
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Description

The compound N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide is a heterocyclic benzamide derivative featuring a fused thiazolo-benzothiazole core substituted with a methyl group at the 7-position. The benzamide moiety is further modified with a pyrrolidine sulfonyl group at the para position. The methyl group on the thiazolo ring may enhance metabolic stability, while the pyrrolidine sulfonyl group could influence solubility and electronic properties .

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S3/c1-12-21-17-16(28-12)9-8-15-18(17)29-20(22-15)23-19(25)13-4-6-14(7-5-13)30(26,27)24-10-2-3-11-24/h4-9H,2-3,10-11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXKJVQVKYPFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H14N2O2S2. The compound features a thiazole and benzothiazole ring system along with a sulfonyl group and a pyrrolidine moiety. These structural components contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing thiazole and benzothiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusAntibacterial
Escherichia coliAntibacterial
Pseudomonas aeruginosaAntibacterial
Candida albicansAntifungal

Anticancer Activity

The compound's thiazole and benzothiazole components have been associated with anticancer properties. Studies suggest that similar compounds can induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell proliferation and survival.

The biological activity of this compound is primarily attributed to its ability to bind to various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It can modulate receptor activity affecting cellular signaling pathways.

These interactions can lead to altered cellular functions such as reduced proliferation in cancer cells or inhibition of bacterial growth.

Synthesis Methods

The synthesis of this compound can be achieved through several chemical pathways:

  • Formation of Thiazole and Benzothiazole Rings : Initial steps involve the synthesis of thiazole and benzothiazole intermediates.
  • Coupling Reactions : These intermediates are then coupled with the sulfonamide and pyrrolidine moieties under controlled conditions.
  • Purification : The final product is purified using techniques such as crystallization or chromatography.

Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial efficacy of thiazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study utilized standard disk diffusion methods to assess the antibacterial activity.

Study 2: Anticancer Potential

A separate investigation focused on the anticancer potential of related benzothiazole compounds revealed that modifications in the thiazole ring significantly enhanced cytotoxicity against various cancer cell lines. This suggests that structural variations can optimize therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several benzamide derivatives, differing primarily in substituents and heterocyclic systems. Below is a comparative analysis based on available evidence:

Compound Name Key Structural Features Hypothesized Properties Reference
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide (Target Compound) 7-methyl-thiazolo-benzothiazole core; para-pyrrolidine sulfonylbenzamide Enhanced metabolic stability due to methyl group; moderate solubility from pyrrolidine sulfonyl .
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide Piperidine sulfonyl substituent (6-membered ring) vs. pyrrolidine (5-membered) Increased steric bulk may reduce binding affinity; potential for altered solubility .
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide Dioxolo-benzothiazole core; dioxopyrrolidine sulfonyl Higher lipophilicity from dioxolane; possible metabolic instability due to dioxopyrrolidine .
4-methyl-3-nitro-N-(2,4,6-trimethylphenyl)benzamide Nitro group; trimethylphenyl substituent Electron-withdrawing nitro group may enhance reactivity but increase toxicity risks .
4-(diethylamino)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide Diethylamino substituent instead of sulfonyl group Reduced solubility but improved membrane permeability due to tertiary amine .

Key Findings

Sulfonyl Group Variations :

  • The pyrrolidine sulfonyl group in the target compound balances steric demands and solubility better than the bulkier piperidine sulfonyl analog . Piperidine’s larger ring size may hinder binding in sterically constrained active sites.
  • The dioxopyrrolidine sulfonyl group in the dioxolo analog introduces additional polarity but may lead to instability under physiological conditions due to the labile dioxolane ring .

In contrast, the dioxolo-benzothiazole core in the analog from increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Substituent Effects: The methyl group at the 7-position likely shields the thiazolo ring from oxidative metabolism, improving half-life compared to unmethylated analogs . Nitro groups (e.g., in ’s compound) introduce reactivity risks, such as genotoxicity, absent in the target compound’s sulfonyl substituent .

Research Implications and Limitations

  • Data Gaps : Experimental data on binding affinities, solubility, and toxicity are absent in the provided evidence, necessitating further in vitro and in vivo validation.
  • Synthetic Challenges : The fused thiazolo-benzothiazole system requires multi-step synthesis, complicating large-scale production compared to simpler benzamide derivatives .

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